molecular formula C13H20N2O3S B2643686 3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione CAS No. 1787881-55-3

3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2643686
CAS No.: 1787881-55-3
M. Wt: 284.37
InChI Key: LDHCXTWJZBJEDV-UHFFFAOYSA-N
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Description

3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidine-2,4-diones. Thiazolidine-2,4-diones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound features a pivaloylpiperidine moiety attached to the thiazolidine-2,4-dione core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione typically involves the reaction of pivaloylpiperidine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which are known for their efficiency in creating complex molecules . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as green chemistry and nano-catalysis are employed to improve the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazolidine-2,4-dione derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the pivaloylpiperidine moiety, which may enhance its biological activity and selectivity compared to other thiazolidinediones. This structural modification can lead to improved pharmacokinetic properties and a broader spectrum of activity .

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)11(17)14-6-4-9(5-7-14)15-10(16)8-19-12(15)18/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHCXTWJZBJEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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